molecular formula C12H8FNO B14134757 2-Fluoro-6-(pyridin-4-yl)benzaldehyde CAS No. 1214333-98-8

2-Fluoro-6-(pyridin-4-yl)benzaldehyde

Cat. No.: B14134757
CAS No.: 1214333-98-8
M. Wt: 201.20 g/mol
InChI Key: KXCDPCMALOJCDA-UHFFFAOYSA-N
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Description

2-Fluoro-6-(pyridin-4-yl)benzaldehyde is an organic compound with the molecular formula C12H8FNO It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom at the 2-position and a pyridin-4-yl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-(pyridin-4-yl)benzaldehyde typically involves the introduction of the fluorine and pyridinyl groups onto the benzaldehyde core. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced to the benzene ring. This can be followed by a coupling reaction to attach the pyridin-4-yl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired scale and application, but they generally follow the principles of green chemistry to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-(pyridin-4-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst.

Major Products

    Oxidation: 2-Fluoro-6-(pyridin-4-yl)benzoic acid.

    Reduction: 2-Fluoro-6-(pyridin-4-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-6-(pyridin-4-yl)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-(pyridin-4-yl)benzaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites on proteins, leading to changes in their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-(pyridin-4-yl)benzaldehyde
  • 4-(2-Pyridyl)benzaldehyde
  • 6-Fluoro-3-(pyridin-4-yl)benzo[d]isoxazole

Uniqueness

2-Fluoro-6-(pyridin-4-yl)benzaldehyde is unique due to the specific positioning of the fluorine and pyridinyl groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted chemical synthesis and research applications.

Properties

CAS No.

1214333-98-8

Molecular Formula

C12H8FNO

Molecular Weight

201.20 g/mol

IUPAC Name

2-fluoro-6-pyridin-4-ylbenzaldehyde

InChI

InChI=1S/C12H8FNO/c13-12-3-1-2-10(11(12)8-15)9-4-6-14-7-5-9/h1-8H

InChI Key

KXCDPCMALOJCDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C=O)C2=CC=NC=C2

Origin of Product

United States

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